molecular formula C7H15NO B8217242 (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol

(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol

Cat. No.: B8217242
M. Wt: 129.20 g/mol
InChI Key: HRVHWDLLWKMHNT-SSDOTTSWSA-N
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Description

®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is a chiral compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Chemical Reactions Analysis

Types of Reactions

®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield the corresponding amine or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, PBr3, or other halogenating agents.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its hydroxyl group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[(3R)-1-methylpyrrolidin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHWDLLWKMHNT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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